molecular formula C16H28N2O B5652072 2-adamantyl[2-(4-morpholinyl)ethyl]amine

2-adamantyl[2-(4-morpholinyl)ethyl]amine

Cat. No. B5652072
M. Wt: 264.41 g/mol
InChI Key: BSUNWRLDTPWIDK-UHFFFAOYSA-N
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Description

"2-adamantyl[2-(4-morpholinyl)ethyl]amine" is a compound that belongs to a class of chemicals combining features of adamantane and morpholine derivatives. Adamantane is known for its cage-like structure, offering unique stability and versatility in drug design. Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a crucial building block in organic synthesis, often used to create pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds like "2-adamantyl[2-(4-morpholinyl)ethyl]amine" involves complex organic reactions that may start from vicinal amino alcohols, oxiranes, or aziridines to produce morpholine derivatives. The adamantane moiety can be introduced through reactions involving adamantane-based precursors, showcasing the synthetic versatility of combining these structures for targeted chemical properties (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of "2-adamantyl[2-(4-morpholinyl)ethyl]amine" reflects the complexity and specificity of interactions between its adamantane and morpholine segments. This structure contributes to the compound's stability and influences its chemical behavior and potential biological activity. The adamantane core provides a lipophilic characteristic, while the morpholine ring introduces polarity and potential for further functionalization.

Chemical Reactions and Properties

Adamantane derivatives exhibit a wide range of chemical reactions due to their stable cage structure, allowing for various substitutions and functional group additions. Morpholine derivatives, including "2-adamantyl[2-(4-morpholinyl)ethyl]amine," participate in reactions typical for heterocycles, such as nucleophilic substitutions and electrophilic additions. These reactions are crucial for further derivatization and exploration of their pharmacological potential (Spasov et al., 2006).

Physical Properties Analysis

The physical properties of "2-adamantyl[2-(4-morpholinyl)ethyl]amine" are influenced by its unique molecular structure. The compound's solubility, boiling point, and melting point are determined by the balance between the hydrophobic adamantane core and the more polar morpholine ring. These properties are critical for its application in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of "2-adamantyl[2-(4-morpholinyl)ethyl]amine" are shaped by the presence of both adamantane and morpholine. The morpholine nitrogen atom can act as a base, engaging in hydrogen bonding and other interactions. Meanwhile, the adamantane structure contributes to the compound's overall stability and resistance to oxidative degradation.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1(2-18-3-5-19-6-4-18)17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUNWRLDTPWIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholin-4-ylethyl)adamantan-2-amine

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